Physicochemical Profiling & Technical Guide: Ethyl 4-amino-3-bromobenzoate Hydrochloride
Physicochemical Profiling & Technical Guide: Ethyl 4-amino-3-bromobenzoate Hydrochloride
This is an in-depth technical guide on the physicochemical properties, synthesis, and characterization of Ethyl 4-amino-3-bromobenzoate hydrochloride .
Executive Summary
Ethyl 4-amino-3-bromobenzoate hydrochloride is a specialized halogenated aniline derivative serving as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and local anesthetics.[1] Its core structure—an ethyl ester functionalized with an ortho-bromo aniline moiety—provides unique electronic properties that facilitate regioselective coupling reactions (e.g., Suzuki-Miyaura cross-coupling) and nucleophilic substitutions.
This guide provides a comprehensive technical analysis of the compound's physicochemical attributes, validated synthesis protocols, and structural characterization data to support researchers in drug development and organic synthesis.
Chemical Identity & Structural Analysis[2][3][4][5]
The compound exists primarily as a stable hydrochloride salt to enhance aqueous solubility and shelf-life stability compared to its free base counterpart.
| Attribute | Details |
| IUPAC Name | Ethyl 4-amino-3-bromobenzoate hydrochloride |
| Common Name | 3-Bromo-benzocaine hydrochloride |
| CAS Number (Free Base) | 7149-03-3 |
| CAS Number (Salt) | Not widely listed; often prepared in situ from 7149-03-3 |
| Molecular Formula | C₉H₁₀BrNO₂[1][2][3][4][5][6][7] · HCl |
| Molecular Weight | 244.09 g/mol (Free Base) / 280.55 g/mol (HCl Salt) |
| SMILES | CCOC(=O)C1=CC(Br)=C(N)C=C1.Cl |
| Structural Features | • Ester Group: Susceptible to hydrolysis; lipophilic anchor.• Bromine (C3): Weakly deactivating, ortho-director for metallation, leaving group for cross-coupling.• Amine (C4): Electron-donating, facilitates salt formation. |
Functional Group Analysis (DOT Diagram)
Figure 1: Functional group analysis highlighting reactive centers and physicochemical contributors.
Physicochemical Properties[1][2][5]
The transition from free base to hydrochloride salt significantly alters the physical behavior of the molecule, particularly regarding solubility and thermal stability.
Comparative Property Table
| Property | Free Base (C₉H₁₀BrNO₂) | Hydrochloride Salt (C₉H₁₁BrClNO₂) |
| Physical State | Off-white to pale beige solid | White to off-white crystalline powder |
| Melting Point | 105–109 °C (Lit. range for similar esters) | >200 °C (Decomposition) |
| Solubility (Water) | Very Low (< 0.5 mg/mL) | Moderate to High (Ionizable) |
| Solubility (DMSO) | High (> 20 mg/mL) | High |
| LogP (Lipophilicity) | 2.21 (Experimental) | < 1.0 (Apparent LogD at pH 7.4) |
| pKa (Conjugate Acid) | ~2.5–3.0 (Aniline nitrogen) | N/A (Already protonated) |
| H-Bond Donors | 1 | 3 (NH3+) |
| H-Bond Acceptors | 3 | 3 |
Solubility & Lipophilicity Profile
-
Free Base: The presence of the lipophilic ethyl ester and bromine atom makes the free base sparingly soluble in water but highly soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Ethanol.
-
Hydrochloride Salt: Protonation of the amino group (
) disrupts the crystal lattice energy and facilitates solvation in aqueous media, making the salt form preferred for biological assays or aqueous formulations.
Structural Characterization (Spectroscopy)[2][5]
Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[8] The bromine atom at position 3 induces significant chemical shift changes compared to the non-brominated parent (Benzocaine).
¹H NMR Data (400 MHz, CDCl₃) - Free Base
Note: In the HCl salt, the amine protons will vanish (exchange with D₂O) or shift downfield significantly (>9 ppm).
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| H-2 (Ar-H) | 8.07 | Singlet (d) | ~2.0 Hz | Deshielded by Ester & Br (Ortho to both) |
| H-6 (Ar-H) | 7.75 | Doublet (dd) | 8.5 Hz, 2.0 Hz | Deshielded by Ester (Ortho) |
| H-5 (Ar-H) | 6.69 | Doublet | 8.5 Hz | Shielded by Amine (Ortho) |
| NH₂ | 4.57 | Broad Singlet | - | Exchangeable amine protons |
| O-CH₂- | 4.29 | Quartet | 7.1 Hz | Ethyl ester methylene |
| -CH₃ | 1.34 | Triplet | 7.1 Hz | Ethyl ester methyl |
Mass Spectrometry (MS)
-
Ionization Mode: ESI+ or EI
-
Molecular Ion (M+): 243.0 / 245.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
-
Key Fragment: Loss of ethoxy group (
) or ethyl group ( ).
Synthesis & Manufacturing Protocol
The synthesis typically proceeds via the electrophilic aromatic bromination of Benzocaine (Ethyl 4-aminobenzoate). This method is cost-effective and regioselective due to the strong ortho-directing effect of the amino group.
Synthesis Workflow (DOT Diagram)
Figure 2: Step-wise synthesis pathway from Benzocaine to the Hydrochloride salt.
Detailed Experimental Protocol
Step 1: Bromination
-
Dissolution: Dissolve 16.5 g (0.1 mol) of Ethyl 4-aminobenzoate in 150 mL of Glacial Acetic Acid (or DCM).
-
Addition: Add bromine (Br₂) (16.0 g, 0.1 mol) dropwise over 30 minutes while maintaining the temperature between 0–5°C. The amino group activates the ring, directing bromine to the ortho position (C3).
-
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[9]
-
Workup: Pour the mixture into ice water. Neutralize with saturated NaHCO₃ to precipitate the free base. Filter and recrystallize from Ethanol.
Step 2: Hydrochloride Salt Formation
-
Solvation: Dissolve the purified free base (10 g) in anhydrous Diethyl Ether or 1,4-Dioxane (50 mL).
-
Acidification: Slowly bubble dry HCl gas through the solution or add 4M HCl in Dioxane dropwise at 0°C.
-
Precipitation: The hydrochloride salt will precipitate immediately as a white solid.
-
Isolation: Filter the solid under inert atmosphere (Argon/N2) to prevent moisture absorption. Wash with cold ether and dry under vacuum.
Stability, Handling & Safety
Stability Profile
-
Hydrolysis: The ethyl ester is sensitive to strong acids or bases in aqueous media, leading to hydrolysis to the corresponding benzoic acid.
-
Oxidation: The aniline amine is susceptible to oxidation (browning) upon prolonged exposure to air and light.
-
Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator.
Storage Conditions
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Inert gas (Nitrogen/Argon) recommended.
-
Container: Amber glass vials (light protection) with Teflon-lined caps.
Safety (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhaling dust.
References
-
ChemScene. (2025).[10] Ethyl 4-amino-3-bromobenzoate - Product Data Sheet. Retrieved from
-
Royal Society of Chemistry. (2004). Synthesis of Pyrene Containing Building Blocks: Experimental Data for Compound 3c. Retrieved from
-
PubChem. (2025). Ethyl 3-amino-4-bromobenzoate (Isomer Comparison) and Related Structures. CID 19919763.[2] Retrieved from
-
Organic Syntheses. (1928). Ethyl p-aminobenzoate (Benzocaine) Synthesis. Coll. Vol. 1, p.235.[3] Retrieved from
-
BenchChem. (2025). Technical Guide to 4-Amino-3-bromobenzoic Acid Derivatives. Retrieved from
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